5-ブロモ-2-クロロ-8-フルオロキノリン

概要

説明

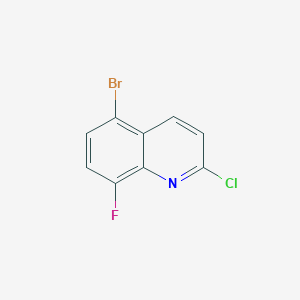

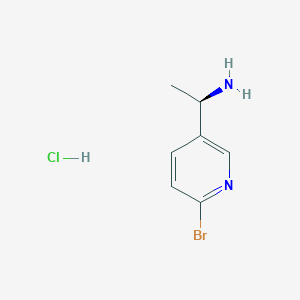

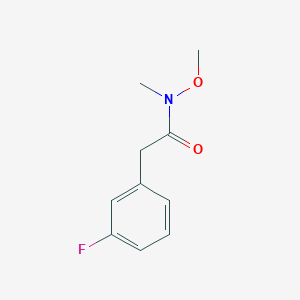

5-Bromo-2-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-8-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with bromine, chlorine, and fluorine atoms .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloro-8-fluoroquinoline is 260.49 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found .科学的研究の応用

医薬品研究:抗菌剤

5-ブロモ-2-クロロ-8-フルオロキノリンは、新しい抗菌剤の開発に利用できる化合物です。 ハロゲン原子、特にフッ素の存在は、キノリンの抗菌性を高めると知られています 。研究者は、キノリン核にさまざまな官能基を置換することにより、さまざまな誘導体を合成することができます。これは、耐性菌株に対して改善された効力を有する新規抗生物質の発見につながる可能性があります。

材料科学:液晶成分

5-ブロモ-2-クロロ-8-フルオロキノリンの構造的剛性と平面幾何学は、液晶材料の合成のための潜在的な候補となっています 。これらの材料はディスプレイ技術に不可欠であり、化合物のハロゲン化特性は、得られる液晶の熱安定性と電気光学特性を改善する可能性があります。

農薬化学:農薬

農業において、5-ブロモ-2-クロロ-8-フルオロキノリンは、農薬製剤におけるその用途について調査できます。 化合物のハロゲン原子は、より強力で選択的な農薬の創出に貢献する可能性があり、それらはより低い濃度で効果的で、環境への影響を軽減します 。

酵素阻害:創薬

この化合物は、酵素阻害剤の設計の出発点として役立つ可能性があります。 病原体の生存に不可欠な特定の酵素を標的とすることで、研究者は、高度に選択的であり、副作用を起こしにくい可能性のある薬物を開発することができます 。この応用は、現在の薬物が耐性のために効果を失っている疾患の治療法の開発において特に重要です。

有機合成:ビルディングブロック

5-ブロモ-2-クロロ-8-フルオロキノリンは、有機合成における汎用性の高いビルディングブロックです。 クロスカップリング反応などのさまざまな化学反応を起こして、複雑な有機分子を生成することができます 。これにより、医薬品や農薬など、幅広い有機化合物を合成するために貴重なものとなります。

分析化学:蛍光プローブ

蛍光特性により、この化合物は、生物学的イメージングのための蛍光プローブを作成するために使用できます 。これらのプローブは、細胞プロセスをリアルタイムで可視化し、生命と疾患の基本的なメカニズムに関する洞察を提供することができます。

Safety and Hazards

将来の方向性

Fluorinated quinolines, including 5-Bromo-2-chloro-8-fluoroquinoline, are of interest in various fields. They have found applications in medicine due to their biological activity, in agriculture, and as components for liquid crystals. Research is ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their potential practical applications .

作用機序

Target of Action

It is known that quinolines, the family of compounds to which 5-bromo-2-chloro-8-fluoroquinoline belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, including antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinolines often interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function . The presence of halogen atoms (bromine, chlorine, and fluorine) in 5-Bromo-2-chloro-8-fluoroquinoline may enhance its binding affinity and selectivity towards its targets.

Result of Action

As a member of the quinoline family, it is likely to exhibit antibacterial, antineoplastic, and antiviral activities .

生化学分析

Biochemical Properties

5-Bromo-2-chloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular processes. The interactions between 5-Bromo-2-chloro-8-fluoroquinoline and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 5-Bromo-2-chloro-8-fluoroquinoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-chloro-8-fluoroquinoline can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Bromo-2-chloro-8-fluoroquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a cascade of downstream effects. Furthermore, 5-Bromo-2-chloro-8-fluoroquinoline can interact with DNA and RNA, causing changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-2-chloro-8-fluoroquinoline in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that 5-Bromo-2-chloro-8-fluoroquinoline remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-chloro-8-fluoroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication. At high doses, 5-Bromo-2-chloro-8-fluoroquinoline can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .

Metabolic Pathways

5-Bromo-2-chloro-8-fluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which convert it into more water-soluble metabolites for excretion. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-2-chloro-8-fluoroquinoline .

Transport and Distribution

The transport and distribution of 5-Bromo-2-chloro-8-fluoroquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, 5-Bromo-2-chloro-8-fluoroquinoline can bind to specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-chloro-8-fluoroquinoline plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromo-2-chloro-8-fluoroquinoline may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, affecting cellular energy production. The subcellular localization of this compound can influence its overall biological effects .

特性

IUPAC Name |

5-bromo-2-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRNGQQMOINZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296362 | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215767-73-9 | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)